molecular formula C9H12ClN3O2 B1461868 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride CAS No. 1803608-88-9

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Cat. No. B1461868
CAS RN: 1803608-88-9
M. Wt: 229.66 g/mol
InChI Key: VUXGPQJEZQOOBE-UHFFFAOYSA-N
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Description

“6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803608-88-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride .


Synthesis Analysis

The synthesis of compounds similar to “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is characterized by a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a powder at room temperature .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize new drugs with selective activity against various diseases.

Biological Activity Profiling

Stereochemistry plays a crucial role in the biological activity of compounds. The different stereoisomers of the pyrrolidine ring can lead to diverse biological profiles due to their varied binding modes to enantioselective proteins . This compound can be instrumental in studying the structure-activity relationship (SAR) and optimizing drug candidates for specific targets.

Antimicrobial Applications

Compounds with the pyrrolidine ring have shown increased antibacterial activity. The structural variations and substituents on the pyrrolidine ring can be manipulated to enhance this activity, making it a valuable tool for developing new antimicrobial agents .

Anticancer Research

Pyrrolidine derivatives are being investigated for their potential in anticancer therapy. Their ability to interact with various biological targets makes them promising candidates for the development of new anticancer drugs .

Anti-inflammatory and Analgesic Research

The pyrrolidine scaffold is associated with significant anti-inflammatory and analgesic properties. Research into these properties could lead to the development of new treatments for chronic pain and inflammatory diseases .

Antidepressant and Anticonvulsant Effects

Research has indicated that pyrrolidine derivatives can exhibit antidepressant and anticonvulsant effects. This opens up possibilities for creating new therapies for neurological disorders .

Industrial Applications

Beyond pharmacology, pyrrolidine derivatives like Poly (vinylpyrrolidone) (PVP) have industrial applications. PVP is used in water purification processes and as a binder in tablets due to its water-soluble properties .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring is exploited in enantioselective synthesis, which is crucial for creating compounds with specific three-dimensional arrangements. This is particularly important in the pharmaceutical industry, where the efficacy of a drug can depend on its chirality .

Safety And Hazards

The safety information for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the development of clinically active drugs .

properties

IUPAC Name

6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXGPQJEZQOOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

CAS RN

1803608-88-9
Record name 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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